molecular formula C11H12O2 B2474220 2-Benzyloxycyclobutanone CAS No. 206751-75-9

2-Benzyloxycyclobutanone

Cat. No. B2474220
CAS RN: 206751-75-9
M. Wt: 176.215
InChI Key: HRPGUVFWKDCSSX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Benzyloxycyclobutanone is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 176.22 . It is shipped at room temperature and is in liquid form . More detailed physical and chemical properties are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis of Amino Acids and Derivatives

2-Benzyloxycyclobutanone has been utilized in the stereoselective synthesis of specific amino acids. For instance, it was used in a one-pot reaction for the efficient production of optically active (1R,2R)-1-amino-2-hydroxycyclobutanecarboxylic acid, a serine derivative, through an asymmetric Strecker synthesis (Hazelard, Fadel, & Girard, 2006).

Enzymatic Synthesis

Enzymatic transesterification methods have been developed using this compound. A study describes the enzymatic synthesis of both enantiomers of 2-hydroxycyclobutanone acetals, including (R)-(+)- and (S)-(−)-2-benzyloxycyclobutanone, providing a practical approach for producing these compounds with high enantiomeric excess (Hazelard, Fadel, & Morgant, 2004).

Synthesis of Cyclobutanones and Derivatives

2-Methylenecyclobutanones, including derivatives of this compound, have been synthesized via green, stereospecific methods. These methods involve calcium hydroxide-catalyzed aldol condensation and (PhSe)2-catalyzed Baeyer–Villiger oxidation, highlighting the potential of these compounds as versatile building blocks in synthesis (Yu et al., 2014).

Cyclobutenones Rearrangements

Studies on thermal rearrangements of cyclobutenones have shown that compounds like this compound can undergo complex transformations. These rearrangements have been explored for their potential in creating novel synthetic precursors for various applications, including antibiotic frameworks (Hergueta & Moore, 2002).

Acid-Catalyzed Reactions

The acid-promoted synthesis of 2-(benzyloxy)cyclobutanones has been achieved starting from 2-hydroxycyclobutanone. This approach has been used to explore solvent-dependent chemoselective reactions, contributing to the diversity of derivatives that can be synthesized (Martis et al., 2017).

Safety and Hazards

The safety data sheet for 2-Benzyloxycyclobutanone is not explicitly mentioned in the available resources .

Future Directions

The future directions of 2-Benzyloxycyclobutanone are not explicitly mentioned in the available resources .

properties

IUPAC Name

2-phenylmethoxycyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPGUVFWKDCSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206751-75-9
Record name 2-(benzyloxy)cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.